Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate
Overview
Description
“Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridines has been well studied in the past decade . The synthetic pathways of imidazo[4,5-b]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . In particular, 1-aryl-5-amino-4-(cyanoformimidoyl)imidazoles were reacted with malononitrile under mild experimental conditions and led to 3-aryl-5,7-diamino-6-cyano-3H-imidazo[4,5-b]pyridines .
Scientific Research Applications
Structural Analysis and Vibrational Spectra
Lorenc et al. (2008) investigated the molecular structure and vibrational energy levels of 1H-imidazo[4,5-b]pyridine derivatives, including 5-methyl-1H-imidazo[4,5-b]pyridine and 6-methyl-1H-imidazo[4,5-b]pyridine, using density functional theory (DFT) and X-ray diffraction. Their research revealed insights into the effects of methyl substitution on the molecular structure and hydrogen bonding within these compounds (Lorenc et al., 2008).
Synthetic Approaches and Derivatives
Several studies have focused on the synthesis of imidazo[4,5-b]pyridine derivatives and their functionalization. For instance, Yıldırım et al. (2005) described the synthesis of imidazo[4,5-b] pyridine derivatives via functionalization reactions, highlighting the versatility of these compounds in organic synthesis (Yıldırım et al., 2005). Zaki and Proença (2007) explored the reaction of 1-aryl-5-amino-4-cyanoformimidoyl imidazoles with acyl and sulfonyl acetonitriles to produce imidazo[4,5-b]pyridines and related structures, further expanding the synthetic utility of these compounds (Zaki & Proença, 2007).
Potential Biological Applications
Imidazo[4,5-b]pyridine derivatives have been investigated for various biological applications. Bukowski et al. (2012) synthesized new imidazo[4,5-b]pyridine derivatives and tested them in vitro for tuberculostatic activity, indicating the potential of these compounds in medicinal chemistry (Bukowski et al., 2012). Another study by Lifshits et al. (2015) on the synthesis of aminopyridines highlighted the importance of the imidazo[1,2-a]pyridine scaffold in the development of pharmacologically active compounds (Lifshits et al., 2015).
properties
IUPAC Name |
methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)5-2-6-7(9-3-5)11-4-10-6/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEWQOSTWIOOIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849478 | |
Record name | Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20849478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate | |
CAS RN |
77862-95-4 | |
Record name | Methyl 1H-imidazo[4,5-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20849478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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